molecular formula C8H10N2O2 B1296966 2-Hydroxy-5-methylbenzohydrazide CAS No. 28397-43-5

2-Hydroxy-5-methylbenzohydrazide

Cat. No.: B1296966
CAS No.: 28397-43-5
M. Wt: 166.18 g/mol
InChI Key: GZGLTOZYIFDYJD-UHFFFAOYSA-N
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Description

Context of Hydrazones and Aroylhydrazones in Coordination Chemistry and Medicinal Chemistry Research

Hydrazones, and more specifically aroylhydrazones, are a class of organic compounds characterized by a >C=N-N(H)-C=O functional group. They are typically formed through the condensation reaction of aroylhydrazides with aldehydes or ketones. These compounds are of significant interest in coordination chemistry due to their ability to act as versatile ligands. They can coordinate with a wide range of metal ions through various atoms, leading to the formation of stable metal complexes with diverse geometries and properties. researchgate.netfrontiersin.org The flexibility of aroylhydrazone ligands allows them to adapt to the coordination preferences of different metal centers, making them valuable in the design of new coordination compounds with specific catalytic, magnetic, or optical properties. researchgate.net

In the realm of medicinal chemistry, hydrazones and aroylhydrazones have emerged as a privileged scaffold. Their structural features allow for interactions with various biological targets. The presence of both hydrogen bond donors and acceptors, along with a lipophilic aromatic ring, enables these molecules to bind to the active sites of enzymes and receptors. Consequently, numerous aroylhydrazone derivatives have been synthesized and evaluated for a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects. researchgate.netthepharmajournal.compensoft.netnih.gov The ability to readily modify their structure by varying the aldehyde/ketone and aroylhydrazide precursors provides a powerful tool for the development of new therapeutic agents. researchgate.net

Significance of Hydroxy-Substituted Benzohydrazides in Ligand Design and Bioactive Compound Development

The introduction of a hydroxyl (-OH) group onto the benzohydrazide (B10538) scaffold, particularly at the ortho position to the hydrazide moiety, significantly influences the molecule's coordination and biological properties. This substitution enhances the chelating ability of the ligand, allowing it to form more stable complexes with metal ions. The hydroxyl group can deprotonate and participate in coordination, often leading to the formation of five- or six-membered chelate rings, which are thermodynamically favored. This enhanced stability is a crucial factor in the design of robust metal-based catalysts and materials. frontiersin.orgacs.org

From a medicinal chemistry perspective, the hydroxyl substitution can lead to enhanced biological activity. pensoft.net The hydroxyl group can act as a hydrogen bond donor or acceptor, facilitating stronger interactions with biological targets. Furthermore, the presence of a phenolic hydroxyl group can impart antioxidant properties to the molecule, as it can scavenge free radicals. This dual functionality of chelation and biological activity has made hydroxy-substituted benzohydrazides attractive targets for the development of new metal-based drugs and therapeutic agents that can target specific biological pathways. pensoft.netnih.gov For instance, the chelation of essential metal ions can disrupt microbial metabolism, leading to antimicrobial effects.

Overview of Current Academic Research Trajectories for 2-Hydroxy-5-methylbenzohydrazide and its Derivatives

Current academic research on this compound and its derivatives is multifaceted, primarily focusing on its applications in coordination chemistry and the development of new bioactive compounds. Researchers are actively synthesizing and characterizing novel Schiff base derivatives of this compound by condensing it with various aldehydes and ketones. fip.orgekb.eg The resulting aroylhydrazones are then used as ligands to create a diverse range of metal complexes. Studies in this area often involve the detailed structural elucidation of these complexes using techniques like X-ray crystallography to understand the coordination modes of the ligand. nih.gov

A significant thrust of the research is the investigation of the biological activities of both the parent hydrazide and its derivatives. This includes screening for antimicrobial, antifungal, and antioxidant properties. researchgate.netpensoft.netnih.gov For example, some studies have explored the antibacterial activity of 2-hydroxybenzohydrazide (B147611) derivatives against pathogens like Escherichia coli. fip.org Molecular docking studies are also being employed to understand the interactions of these compounds with biological targets at a molecular level, providing insights for the rational design of more potent analogues. researchgate.netfip.orgpensoft.net Furthermore, the synthesis of derivatives of this compound is being explored for applications beyond medicine, such as in the development of new materials and analytical reagents. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-2-3-7(11)6(4-5)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGLTOZYIFDYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342821
Record name 2-Hydroxy-5-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28397-43-5
Record name 2-Hydroxy-5-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Hydroxy 5 Methylbenzohydrazide and Its Derivatives

Established Synthetic Pathways for the 2-Hydroxy-5-methylbenzohydrazide Core Structure

The principal and most direct route for synthesizing the this compound core structure involves the hydrazinolysis of a corresponding ester precursor. This established pathway is valued for its efficiency and reliability.

The synthesis typically begins with methyl 2-hydroxy-5-methylbenzoate. This ester is reacted with hydrazine (B178648) hydrate (B1144303), often in a suitable solvent such as ethanol (B145695). The reaction mixture is usually heated under reflux for several hours to drive the reaction to completion. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of the desired hydrazide. A similar, well-documented synthesis is the reaction of methyl salicylate (B1505791) with hydrazine hydrate to produce 2-hydroxybenzohydrazide (B147611), often employing microwave irradiation to shorten reaction times. fip.org

The general reaction is as follows: Methyl 2-hydroxy-5-methylbenzoate + Hydrazine Hydrate → this compound + Methanol (B129727)

Upon cooling the reaction mixture, the product, this compound, often precipitates out of the solution and can be collected by filtration. Further purification can be achieved through recrystallization, typically from ethanol, to yield the pure compound.

Synthesis of this compound Precursors and Key Intermediates

The availability of high-quality precursors is critical for the successful synthesis of this compound. The primary precursor is 2-hydroxy-5-methylbenzoic acid, also known as p-cresotinic acid, which is subsequently esterified.

Synthesis of 2-Hydroxy-5-methylbenzoic acid (p-cresotinic acid): This key intermediate can be prepared from p-cresol (B1678582) through the Kolbe-Schmitt reaction. In this process, dry, powdered potassium p-cresoxide is subjected to carboxylation by heating it under a high pressure of carbon dioxide. nist.gov The resulting product is then purified to yield p-cresotinic acid. nist.gov

Esterification: The synthesized p-cresotinic acid is then converted to its methyl ester, methyl 2-hydroxy-5-methylbenzoate. This is typically achieved by refluxing the acid with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. nist.gov

Other relevant intermediates that share the 2-hydroxy-5-methylphenyl core structure include:

(2-Hydroxy-5-methylphenyl) phenyl methanone: Synthesized via a Fries rearrangement of p-cresyl benzoate, using anhydrous aluminum chloride as a catalyst at high temperatures (150-170°C). nih.gov

2-Hydroxy-5-methyl-1,3-benzenedicarboxaldehyde: This dialdehyde (B1249045) can be synthesized by heating p-cresol with hexamethylenetetramine. sigmaaldrich.com

These precursors highlight the versatility of the 2-hydroxy-5-methylphenyl moiety in synthetic chemistry.

Table of Precursors and Synthesis Methods

Precursor/Intermediate Starting Material(s) Key Reagents/Conditions Reference
2-Hydroxy-5-methylbenzoic acid p-Cresol Potassium hydroxide, Carbon dioxide (high pressure, 175°C) nist.gov
Methyl 2-hydroxy-5-methylbenzoate 2-Hydroxy-5-methylbenzoic acid Methanol, Sulfuric acid (catalyst), Reflux nist.gov
(2-Hydroxy-5-methylphenyl) phenyl methanone p-Cresyl benzoate Anhydrous aluminum chloride, 150-170°C nih.gov
2-Hydroxy-5-methyl-1,3-benzenedicarboxaldehyde p-Cresol Hexamethylenetetramine, Heat sigmaaldrich.com

Derivatization Strategies for this compound Analogues

The this compound molecule serves as a versatile scaffold for the synthesis of a wide range of derivatives. The presence of the reactive hydrazide moiety and the activated phenolic ring allows for various modifications.

Schiff Base Formation via Condensation Reactions

One of the most common derivatization strategies is the formation of hydrazone Schiff bases. This involves a condensation reaction between the terminal nitrogen of the hydrazide group and a carbonyl compound, typically an aldehyde or a ketone.

The reaction is generally carried out by mixing equimolar amounts of this compound and the desired aldehyde in a solvent like ethanol. fip.org The mixture is then refluxed, often with a few drops of an acid catalyst such as glacial acetic acid or sulfuric acid, to facilitate the reaction. researchgate.netuobaghdad.edu.iq The mechanism proceeds via a nucleophilic attack of the amine on the protonated carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the stable imine (C=N) bond of the Schiff base. youtube.com

Microwave irradiation has emerged as a green chemistry alternative to conventional heating, significantly reducing reaction times to under 10 minutes and often proceeding without the need for toxic solvents. fip.org

Examples of Schiff Base Derivatives from 2-Hydroxybenzohydrazides

Aldehyde Reactant Resulting Schiff Base Reaction Conditions Reference
Benzaldehyde N'-Benzylidene-2-hydroxybenzohydrazide Ethanol, Microwave (160-320W, 2-8 min) fip.org
2-Methoxybenzaldehyde N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide Ethanol, Microwave (160-320W, 2-8 min) fip.org
4-Methoxybenzaldehyde N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide Ethanol, Microwave (160-320W, 2-8 min) fip.org
5-Hydroxy-2-nitrobenzaldehyde N'-(5-hydroxy-2-nitrobenzylidene)-2-hydroxy-3-methylbenzohydrazide Methanol, Reflux nih.gov

This strategy allows for the introduction of a vast array of substituents, enabling fine-tuning of the molecule's properties. jchr.orgneliti.com

N-Substitution and Ring-Substitution Reactions

Beyond Schiff base formation, the this compound structure can be modified through substitution at the nitrogen atoms or on the aromatic ring.

N-Substitution: The hydrogen atoms on the hydrazide moiety can be substituted with alkyl or other functional groups. For instance, N-methyl-salicylhydrazide has been synthesized by reacting methyl salicylate with methylhydrazine, demonstrating the feasibility of introducing substituents on the nitrogen framework. nih.gov This allows for alterations to the electronic and steric properties of the hydrazide group.

Ring-Substitution: The phenolic ring is activated towards electrophilic aromatic substitution. The hydroxyl group is a strong ortho-, para-director, while the hydrazide and methyl groups also influence the position of substitution. This allows for the introduction of various functional groups onto the benzene (B151609) ring. For example, azo compounds can be formed by coupling diazonium salts with phenolic rings, as demonstrated in the synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde from o-vanillin. researchgate.netmdpi.com Similarly, Mannich-type reactions can introduce aminomethyl substituents onto the phenolic ring, offering another route to complex derivatives. mdpi.com

Methodological Considerations in Synthetic Route Selection

The choice of a specific synthetic pathway for this compound or its derivatives is governed by several critical factors. Chemists must weigh these considerations to achieve an optimal process in terms of efficiency, cost, and environmental impact.

By carefully evaluating these factors, researchers can design synthetic strategies that are not only effective in producing the target molecules but are also practical, scalable, and environmentally conscious.

Computational and Theoretical Investigations of 2 Hydroxy 5 Methylbenzohydrazide and Its Complexes

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of 2-Hydroxy-5-methylbenzohydrazide and its derivatives. nih.govfinechem-mirea.ru DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, allow for the optimization of molecular geometries and the prediction of various molecular properties. nih.govfinechem-mirea.ru

Time-Dependent DFT (TD-DFT) is employed to study the electronic excited states of these molecules, providing insights into their photophysical behavior, such as UV-Vis absorption spectra. researchgate.netbohrium.com These theoretical spectra can then be compared with experimental data to validate the computational models. researchgate.net

Electronic Structure Analysis and Molecular Orbital Characterization

Analysis of the electronic structure of this compound and its derivatives often involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a crucial parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller HOMO-LUMO gap generally suggests a higher reactivity. nih.gov

For instance, in a related compound, 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, DFT studies have shown that the HOMO and LUMO are delocalized over the π systems of the aromatic rings and the Schiff base bridge. nih.gov The HOMO is characterized as a π-bonding orbital with respect to the C=N imine bond, while the LUMO has a π* antibonding character. nih.gov This distribution of electron density is fundamental to understanding the molecule's electronic transitions and reactivity. nih.gov

Table 1: Frontier Molecular Orbital Energies and Related Properties

MoleculeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile---
2-(2-hydroxy-5-methoxybenzylidene)hydrazinecarbothioamide---
2-(2-hydroxy-5-methoxybenzylidene)-N-methylhydrazinecarbothioamide---

Vibrational Frequency Calculations and Spectral Correlation

Vibrational frequency calculations are a key component of DFT studies, allowing for the assignment of vibrational modes observed in experimental infrared (IR) and Raman spectra. malayajournal.orgnih.gov By comparing the calculated harmonic frequencies with the experimental anharmonic frequencies, a detailed understanding of the molecular vibrations can be achieved. malayajournal.org

For example, in studies of similar molecules, the characteristic vibrational frequencies for functional groups such as O-H, N-H, C=O, and C=N have been assigned. malayajournal.org The O-H stretching vibrations are particularly sensitive to hydrogen bonding and can show significant shifts in frequency. malayajournal.org The calculated vibrational spectra serve as a valuable tool for confirming the molecular structure and understanding the nature of intra- and intermolecular interactions. malayajournal.orgnih.gov

Table 2: Selected Vibrational Frequencies (cm⁻¹) for a Related Compound, 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime

Vibrational ModeCalculated FrequencyObserved FT-IRObserved FT-Raman
O-H stretch3685, 34803854, 3416-
O-H in-plane bend131113011312
N=N stretch-14821493
C-N stretch117111071108

Source: Malaya Journal of Matematik malayajournal.org

Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

DFT calculations can be used to determine various global reactivity descriptors, which provide a quantitative measure of the chemical reactivity of a molecule. researchgate.netnih.gov These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net

Key reactivity descriptors include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to change in the electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These descriptors are valuable in predicting the reactive sites of a molecule and its potential to engage in various chemical reactions. nih.gov For example, the molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the electrophilic and nucleophilic regions of a molecule. nih.govnih.gov

Molecular Docking Simulations for Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or other biomacromolecule). nih.govnih.gov This method is instrumental in drug discovery and design, as it helps to understand the interactions between a potential drug molecule and its biological target. nih.govnih.gov

Prediction of Binding Modes and Interaction Energetics

Molecular docking simulations can predict the most stable binding modes of a ligand within the active site of a protein. nih.govnih.gov These simulations calculate the binding affinity or binding energy, which is an estimate of the strength of the interaction between the ligand and the receptor. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

For instance, a derivative of this compound was docked with the main protease of COVID-19 (PDB ID: 6LU7), revealing its potential as an inhibitor due to its strong affinity and ability to fit into the active site. nih.gov Similarly, other related compounds have been docked with targets like the epidermal growth factor receptor (EGFR) to assess their potential as anticancer agents. nih.gov

Table 3: Example of Molecular Docking Results for a Related Hydrazone Derivative with COVID-19 Main Protease (6LU7)

ParameterValue
Binding Affinity (kcal/mol)-
Interacting Residues-
Hydrogen Bonds-
Hydrophobic Interactions-

Identification of Key Active Site Interactions

A crucial aspect of molecular docking is the identification of the specific interactions that stabilize the ligand-receptor complex. nih.gov These interactions can include:

Hydrogen bonds: Strong, directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic interactions: Interactions between nonpolar regions of the ligand and the receptor.

π-π stacking: Interactions between aromatic rings.

van der Waals forces: Weak, short-range electrostatic interactions.

By analyzing these interactions, researchers can understand the molecular basis of a ligand's activity and identify key amino acid residues in the active site that are essential for binding. nih.gov This information is invaluable for the rational design of more potent and selective inhibitors. For example, in the docking of a related compound with the COVID-19 main protease, the formation of hydrogen bonds and π-π stacking interactions were identified as key stabilizing factors. nih.govnih.gov

Theoretical Studies on Tautomerism and Conformational Preferences

Computational studies provide significant insights into the structural and energetic properties of molecules like this compound, particularly concerning tautomerism and conformational preferences. While direct computational studies on this compound are not extensively available in the reviewed literature, valuable inferences can be drawn from theoretical investigations of structurally related compounds.

Hydrazide molecules, in general, can exhibit keto-enol tautomerism. The hydrazide functional group, R-CO-NH-NH2, which is structurally similar to amides, can undergo a proton shift to form an iminol tautomer, R-C(OH)=N-NH2. mdpi.com This equilibrium is crucial as the different tautomeric forms can exhibit distinct chemical reactivity and biological activity.

Computational analyses, often employing Density Functional Theory (DFT), are instrumental in determining the relative stabilities of different tautomers and conformers. For instance, in related Schiff base derivatives of 2-hydroxy-5-methyl-benzaldehyde, the enol-imine tautomer is found to be the stable form. nih.gov This stability is often attributed to the formation of a strong intramolecular hydrogen bond.

In the case of this compound, several conformations are possible due to the rotational freedom around the C-C, C-N, and N-N single bonds. DFT calculations on similar structures, such as derivatives of 2-hydroxy-5-methyl-2'-nitroazobenzene, have been used to investigate the properties of different isomers (e.g., cis and trans forms). researchgate.net These studies reveal that different isomers can have distinct molecular sizes and electronic properties. researchgate.net For example, the trans isomer of 2-hydroxy-5-methyl-2'-nitroazobenzene has a larger molecular size (9.0 Å) compared to the cis isomer (6.6 Å). researchgate.net

A key feature stabilizing the conformation of molecules containing the 2-hydroxy-5-methylphenyl moiety is a strong intramolecular hydrogen bond between the hydroxyl group and a nearby acceptor atom, such as a nitrogen atom. In a Schiff base derived from 2-hydroxy-5-methyl-benzaldehyde, an O—H⋯N hydrogen bond stabilizes the molecular conformation, leading to the formation of a stable six-membered ring motif known as an S(6) ring. nih.gov It is highly probable that a similar intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen or the amino nitrogen of the hydrazide group plays a significant role in determining the preferred conformation of this compound.

The following table summarizes key conformational features observed in a computationally studied related compound, which can be extrapolated to understand the likely preferences of this compound.

FeatureObservation in Related Schiff Base nih.govProbable Implication for this compound
Tautomeric Form Enol-imine is the stable tautomer.The enol form is likely to be favored.
Key Conformation E configuration about the C=N bond.A specific conformation around the CO-NH bond will be preferred.
Stabilizing Interaction Strong intramolecular O—H⋯N hydrogen bond.A strong intramolecular O—H⋯O or O—H⋯N hydrogen bond is expected.
Resulting Motif Formation of an S(6) ring.A similar stable ring structure is likely to be formed.

Structure-Property Relationships from Computational Models

Computational models are pivotal in establishing relationships between the molecular structure of a compound and its physicochemical and biological properties, a field known as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR). These models use calculated molecular descriptors to predict the activity and properties of molecules, thereby guiding the design of new compounds with enhanced characteristics. nih.gov

For derivatives of this compound, computational methods like DFT can be used to calculate a range of electronic and structural descriptors. These include Frontier Molecular Orbitals (FMOs) such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP).

The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial descriptor for molecular reactivity and stability. nih.gov In a DFT study of a Schiff base synthesized from 2-hydroxy-5-methyl-benzaldehyde, the HOMO and LUMO were found to be delocalized over the π systems of the aromatic rings and the connecting bridge. nih.gov This delocalization suggests good electronic communication throughout the molecule, which can be important for its chemical and biological activities.

The table below presents a summary of key electronic properties calculated for a related compound using DFT, which provides a basis for understanding the structure-property relationships of this compound.

DescriptorSignificanceFindings in a Related Schiff Base nih.gov
HOMO Electron-donating abilityDelocalized over the π system of the entire molecule.
LUMO Electron-accepting ability, reactivityDelocalized over the π system, with antibonding character on the imine bond.
HOMO-LUMO Gap Chemical reactivity, kinetic stabilityA smaller gap generally implies higher reactivity.
MEP Reactivity sites, intermolecular interactionsIdentifies regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.

Structure-activity relationship (SAR) studies on related hydrazide-hydrazones have shown that the nature and position of substituents on the aromatic rings significantly influence their biological activity. For instance, the presence of a hydroxyl group near the imine group and the addition of lipophilic substituents can enhance inhibitory activity against certain enzymes. mdpi.com Computational docking studies, a key component of structure-based drug design, can further elucidate the binding modes of these molecules with their biological targets, providing a rationale for the observed SAR.

By correlating these calculated descriptors with experimentally determined properties, robust QSAR models can be developed. These models are invaluable for predicting the properties of new, unsynthesized derivatives of this compound, thus accelerating the discovery of compounds with desired activities. nih.govuni-bonn.de

Advanced Biological Activity Research Avenues Excluding Clinical Data, Dosage, Safety

Antimicrobial Activity Studies

The antimicrobial potential of the benzohydrazide (B10538) scaffold, especially derivatives of salicylic (B10762653) acid (2-hydroxybenzoic acid), has been a subject of significant scientific inquiry. Research has focused on its efficacy against both bacteria and fungi, the molecular mechanisms underpinning this activity, and its ability to combat bacterial biofilms.

While studies focusing specifically on 2-Hydroxy-5-methylbenzohydrazide are limited, research into the broader class of salicylhydrazide derivatives demonstrates notable antibacterial potential. A study involving newly synthesized azopyrazoles containing a 2-hydroxy benzoic acid hydrazide (salicylhydrazide) moiety showed activity against a panel of pathogenic bacteria. researchgate.net These compounds were tested against both Gram-positive strains, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative strains, including Escherichia coli, Salmonella typhi, and Klebsiella promioe. researchgate.net

The general class of salicylates, a precursor to salicylhydrazides, has been shown to possess antibacterial properties, often with greater activity against Gram-negative bacteria like E. coli and P. aeruginosa compared to Gram-positive ones such as S. aureus. nih.gov Further research into various heterocyclic structures has identified specific targets; for instance, certain pyrazole (B372694) compounds have been found to inhibit lipoprotein transport to the outer membrane in E. coli. nih.gov Similarly, some benzothiazole (B30560) derivatives have been shown to act as DNA gyrase B inhibitors, with activity against Enterococcus faecalis. nih.gov These findings highlight that the core hydrazide structure, when combined with other chemical moieties, can be tailored to target a range of bacteria.

Bacterial Strains Tested Against Salicylhydrazide-Containing Azopyrazoles
Bacterial TypeSpecific Strain
Gram-positiveBacillus subtilis
Staphylococcus aureus
Gram-negativeEscherichia coli
Salmonella typhi
Klebsiella promioe

Data sourced from research on new salicylhydrazide containing azopyrazoles. researchgate.net

The antifungal properties of salicylaldehyde (B1680747) hydrazones and hydrazides have been well-documented, with studies indicating they are potent inhibitors of fungal growth with minimal toxicity to mammalian cells, making them promising candidates for therapeutic development. nih.gov This activity has been observed against pathogenic fungi such as Candida species. nih.gov

More broadly, the acylhydrazone (AH) class of molecules has demonstrated significant antifungal effects. In one study, AH derivatives were tested against the emerging fungal pathogens Sporothrix schenckii and Sporothrix brasiliensis, which are causative agents of sporotrichosis. nih.gov The derivatives exhibited potent activity, with observed Minimum Inhibitory Concentrations (MICs) as low as 0.12 to 1 µg/mL for both species. nih.gov This research underscores the potential of the hydrazone scaffold as a basis for developing new and effective antifungal agents. nih.gov The development of various hydrazone-containing derivatives, such as those combined with a benzimidazole (B57391) ring, has also yielded compounds with significant activity against multiple Candida species. cumhuriyet.edu.tr

In Vitro Antifungal Activity of Acylhydrazone (AH) Derivatives
CompoundFungal SpeciesMIC Range (µg/mL)
D13 (AH Derivative)Sporothrix brasiliensis0.25 - 1
Sporothrix schenckii0.12 - 0.5
SB-AF-1002 (AH Derivative)Sporothrix brasiliensis0.25 - 1
Sporothrix schenckii0.12 - 0.5

Data sourced from a study on the antifungal activity of acylhydrazone derivatives against Sporothrix spp. nih.gov

Understanding the precise mechanisms by which these compounds exert their antimicrobial effects is crucial for their development as therapeutic agents. Research has focused on identifying the specific cellular components they interact with and their ability to disrupt microbial communities.

A significant breakthrough in understanding the mechanism of salicylidene acylhydrazides involves the identification of their bacterial protein targets. nih.gov These compounds were initially recognized as inhibitors of the type three secretion system (T3SS), a critical virulence factor in many Gram-negative pathogens like P. aeruginosa and E. coli. nih.govdiva-portal.org The T3SS acts as a molecular syringe, injecting bacterial effector proteins into host cells to facilitate infection. nih.gov

More detailed investigations using affinity chromatography have identified specific intracellular targets in E. coli. Salicylidene acylhydrazides have been shown to directly and selectively interact with at least three conserved proteins: WrbA (a Trp-repressor binding protein), Tpx (a thiol peroxidase), and FolX (a flavin mononucleotide-associated protein involved in folate biosynthesis). nih.gov This suggests that the virulence-blocking effect of these compounds is not due to a single target but likely results from a synergistic effect caused by the perturbation of several important cellular functions. nih.gov Other related heterocyclic compounds have been found to operate through different mechanisms, such as membrane perturbation and DNA binding, indicating that the core structure can be modified to interact with various cellular targets. rsc.org

Bacterial biofilms are notoriously difficult to treat with conventional antibiotics, creating a pressing need for novel anti-biofilm agents. nih.gov Research has demonstrated that salicylidene acylhydrazides possess significant anti-biofilm capabilities, particularly against P. aeruginosa. diva-portal.orgnih.gov Their mechanism is linked to the inhibition of the T3SS, which plays a role in biofilm formation. diva-portal.org

A notable study investigated the synergistic effects of combining salicylidene acylhydrazides with gallium(III) ions. nih.gov Gallium(III) is known to interfere with iron metabolism in bacteria, a process essential for biofilm growth. The study found that combining gallium(III) with a salicylidene acylhydrazide complex resulted in a synergistic anti-biofilm effect against P. aeruginosa, suggesting a multi-pronged attack on the pathogen's viability and community structure. nih.gov This approach of targeting virulence factors like the T3SS and essential metabolic pathways represents a promising strategy for preventing and eradicating persistent biofilm-related infections. diva-portal.orgnih.gov

Investigations into Molecular Mechanisms of Antimicrobial Action

Enzyme Inhibition Studies

The structural components of this compound, namely the salicylic acid and acylhydrazide moieties, have been implicated in the inhibition of several enzyme systems. Salicylic acid itself is a known, albeit weak, inhibitor of the prostaglandin (B15479496) endoperoxide synthetase, also known as cyclooxygenase (COX). nih.gov It is believed to compete for a cationic binding site on the enzyme, which can prevent irreversible inhibition by other agents like acetylsalicylic acid. nih.gov

Building on this, derivatives of salicylic acid and acyl hydrazides have been synthesized and investigated as inhibitors of COX-1 and COX-2 enzymes, which are key targets in inflammation. nih.gov Furthermore, derivatives of 4-hydroxybenzhydrazide, which are structurally related to the title compound, have been studied as inhibitors of laccase, a copper-containing enzyme found in various fungi. nih.gov In these studies, certain hydrazide-hydrazone derivatives acted as non-competitive or uncompetitive inhibitors of laccase, demonstrating that this class of compounds can effectively interact with and modulate the activity of metalloenzymes. nih.gov

Inhibition of Laccase by Hydrazide-Hydrazone Derivatives
Inhibitor StructureInhibition TypeInhibition Constant (Ki)
4-HBAH derivative with 3-tert-butyl-5-methyl-2-hydroxy-benzylidene unitNon-competitive32.0 µM
4-HBAH derivative with 3,5-di-tert-butyl-2-hydroxy-benzylidene unitUncompetitive17.9 µM

Data sourced from kinetic and molecular modeling studies of hydrazide-hydrazones as laccase inhibitors. nih.gov

Antioxidant Activity Research

The antioxidant activity of phenolic compounds, such as this compound, is often evaluated by their ability to scavenge free radicals. Two of the most important mechanisms for this activity are Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). nih.govresearchgate.netresearchgate.netpreprints.org

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule (ArOH) donates a hydrogen atom to a free radical (R•), thereby neutralizing the radical and forming a stable antioxidant radical (ArO•). nih.govnih.gov The feasibility of this mechanism is thermodynamically assessed by the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates that the hydrogen atom can be more easily abstracted, suggesting a higher antioxidant potential via the HAT pathway. nih.gov Theoretical studies have shown that HAT is often the preferred mechanism in non-polar environments or the gas phase. nih.govpreprints.org

Sequential Proton Loss Electron Transfer (SPLET): The SPLET mechanism is a two-step process that is typically more favorable in polar solvents like water. nih.govresearchgate.netpreprints.org

Proton Loss: The antioxidant molecule first deprotonates to form an anion (ArO⁻). The ease of this step is measured by the Proton Affinity (PA). nih.govresearchgate.net

Electron Transfer: The resulting anion then donates an electron to the free radical, neutralizing it and forming an antioxidant radical. This step is governed by the Electron Transfer Enthalpy (ETE). nih.govresearchgate.net Lower PA and ETE values indicate a greater propensity for the SPLET mechanism to occur. nih.gov

The presence of the phenolic hydroxyl group in this compound makes it a candidate for antioxidant activity through these mechanisms. Computational studies on similar phenolic and hydrazone structures confirm that both HAT and SPLET pathways are plausible, with the dominant mechanism depending on the solvent environment. nih.govresearchgate.net

The antioxidant potency of hydrazide-containing compounds is often compared to that of well-known standard antioxidants such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), Trolox (a water-soluble analog of Vitamin E), and Ascorbic Acid (Vitamin C). pensoft.netnih.gov

Research on various hydrazide derivatives has demonstrated significant antioxidant capabilities. For instance, certain hydrazide-containing fused azaisocytosines have shown DPPH radical scavenging potency superior to BHA, BHT, and Trolox, and in some cases, comparable to ascorbic acid. nih.gov Similarly, studies on hydrazide-hydrazones have identified compounds with greater antioxidant properties than Trolox in the ABTS assay. pensoft.net The presence of a hydroxyl group on the aromatic ring is often cited as a key contributor to this enhanced antioxidant effect. pensoft.net

The comparative potency is typically quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. pensoft.netnih.gov The results are often expressed as the percentage of radical scavenging activity at a specific concentration or as an IC50 value (the concentration of the antioxidant required to scavenge 50% of the free radicals).

Interactive Data Table: Comparative Antioxidant Activity of Hydrazide Derivatives

This table presents a summary of the antioxidant potential of various hydrazide derivatives compared to standard antioxidants, as reported in the literature.

Compound ClassAssayActivity Compared to StandardsReference
Hydrazide-containing fused azaisocytosinesDPPHSuperior to BHA, BHT, Trolox; Comparable to Ascorbic Acid nih.gov
Hydrazide-containing fused azaisocytosinesH₂O₂ ScavengingSimilar or better than Trolox, BHT, BHA nih.gov
Hydrazide-hydrazonesABTSGreater than Trolox pensoft.net
Hydrazide-hydrazonesDPPHPresence of a hydroxyl group enhances performance pensoft.net

In Vitro Cytotoxic and Antiproliferative Research in Cancer Cell Lines

The hydrazone functional group (-NHN=CH-) is a key feature in many compounds investigated for new drug development due to its wide range of biological activities, including antimicrobial and antitumor properties. iosrjournals.org Research into benzohydrazide derivatives has revealed their potential as cytotoxic and antiproliferative agents against various human cancer cell lines.

Investigations into the cytotoxic effects of benzohydrazide derivatives have demonstrated varied efficacy across different cancer cell lines. For instance, studies on N-acyl hydrazone and 1,3,4-oxadiazole (B1194373) derivatives have shown dose-dependent cytotoxic effects on human lung (A549), breast (MDA-MB-231), and prostate (PC-3) cancer cells. mdpi.com

One study on 2-arenoxybenzaldehyde N-acyl hydrazone derivatives reported significant activity. Hydrazone 1e was most effective against the A-549 cell line with an IC₅₀ value of 13.39 µM, while hydrazone 1d was most potent against the PC-3 cell line with an IC₅₀ of 9.389 µM. mdpi.com For the MDA-MB-231 breast cancer cell line, an oxadiazole derivative, 2l , showed the highest activity with an IC₅₀ of 22.73 µM. mdpi.com

Similarly, research on a benzothiazole derivative, 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole (DHB), which shares structural similarities with hydroxylated benzohydrazides, showed potent antiproliferative activity. DHB inhibited the growth of human colon cancer HCT-15 cells with an IC₅₀ value of 23 μM and breast cancer MCF-7 cells with an IC₅₀ of 41 μM. nih.gov Another study focusing on a chalcone (B49325) derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, reported moderate cytotoxic activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 42.19 µg/mL. researchgate.net

The cytotoxic potential of benzylidene benzohydrazide derivatives has also been evaluated against cancer stem cells (CSCs). In one study, 2-methyl benzylidene benzohydrazide exhibited potent cytotoxic activity against a CSC cell line with an IC₅₀ of 0.034 μg/ml, which was more potent than the reference drug doxorubicin (B1662922) in that specific assay. innovareacademics.in

Table 1: Cytotoxic Activity of Selected Benzohydrazide Analogues in Various Cancer Cell Lines

Compound/Derivative Cancer Cell Line IC₅₀ Value (µM) Source
Hydrazone 1e A-549 (Lung) 13.39 mdpi.com
Hydrazone 1d PC-3 (Prostate) 9.39 mdpi.com
Oxadiazole 2l MDA-MB-231 (Breast) 22.73 mdpi.com
2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole (DHB) HCT-15 (Colon) 23 nih.gov
2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole (DHB) MCF-7 (Breast) 41 nih.gov
2'-hydroxy-2-bromo-4,5-dimethoxychalcone MCF-7 (Breast) ~95 (converted from 42.19 µg/mL) researchgate.net

Note: IC₅₀ values are concentrations required to inhibit 50% of cell growth. Conversions from µg/mL to µM are approximate.

A primary mechanism through which benzohydrazide analogues and related compounds exert their anticancer effects is by inducing apoptosis (programmed cell death) and modulating the cell division cycle. nih.gov Apoptosis induction is a critical pathway for eliminating cancer cells and often involves a cascade of events, including the activation of caspases and cleavage of poly [ADP-ribose] polymerase (PARP-1). nih.gov

Research has shown that hydroxylated biphenyl (B1667301) compounds, which are structurally related to curcumin (B1669340) and benzohydrazides, can inhibit cell proliferation by arresting the cell cycle at the G2/M transition and inducing apoptosis through the intrinsic pathway. mdpi.com Similarly, studies on benzofuran (B130515) derivatives revealed that they can induce cell cycle arrest at the S and G2/M phases in A549 lung cancer cells and at the G2/M phase in HepG2 liver cancer cells. nih.gov

The expression of the bcl-2 gene is a known factor in conferring resistance to apoptosis. nih.gov Some anticancer compounds function by overcoming this resistance. The effects of bcl-2 expression on cell cycle progression are often focused at the G1 to S phase transition, a critical control point. nih.gov Research on various synthetic derivatives has confirmed their ability to induce apoptosis in breast cancer cell lines like MCF-7 and MDA-MB-231. nih.gov For example, a β-nitrostyrene derivative was found to arrest cancer cells at the G2/M phase and increase PARP cleavage, indicative of apoptosis. nih.gov Flow cytometry analysis of cells treated with the benzothiazole derivative DHB also showed that its growth-inhibiting effects were associated with apoptosis induction in both colon and breast cancer cell lines. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Applications

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. By systematically modifying the chemical structure, researchers can identify which functional groups and structural features are essential for biological activity. nih.govnih.gov

For benzohydrazide and related heterocyclic scaffolds, the nature and position of substituents on the aromatic rings significantly influence their anticancer activity. nih.gov

Halogen Groups: The addition of halogen atoms like chlorine, bromine, or fluorine can modulate a compound's activity. In a study of benzofuran derivatives, the presence of bromine and a methoxy (B1213986) group was shown to enhance pro-oxidative and proapoptotic properties compared to a chlorinated analogue. nih.gov However, in some cases, the addition of halogen-substituted rings can be detrimental to cytotoxicity. nih.gov

Hydroxy and Methoxy Groups: The phenolic hydroxyl group is often crucial for activity, likely due to its ability to form hydrogen bonds with biological targets. nih.gov SAR studies on quinoxaline (B1680401) derivatives showed that replacing an electron-releasing methoxy group (OCH₃) with an electron-withdrawing chlorine atom decreased activity. mdpi.com

Other Functional Groups: SAR studies on various heterocyclic anticancer agents have highlighted the importance of other groups. For quinoxalines, replacing an ester group (COOC₂H₅) with a hydrazide group (CONHNH₂) was found to decrease activity. mdpi.com In contrast, for certain benzofuran derivatives, the presence of a -CONH group was deemed necessary for anticancer effects. nih.gov The introduction of a nitro group has also been shown to significantly boost activity in some contexts. nih.gov

These findings underscore that minor structural modifications can lead to substantial changes in biological efficacy, guiding the rational design of more potent and selective anticancer agents. nih.gov

The biological activity of benzohydrazide and salicylaldehyde hydrazone ligands can often be enhanced through complexation with metal ions. iosrjournals.orgmdpi.com The amide group within the hydrazone structure provides potential binding sites (oxygen and nitrogen) for metal ions, leading to the formation of stable metal complexes. iosrjournals.org These complexes can exhibit different geometries and coordination modes, influencing their interaction with biological targets. bohrium.comresearchgate.net

Studies on (E)-N'-[2-Hydroxybenzylidene]benzohydrazide (HBBH) complexed with various metal ions such as VO(II), Mn(II), Co(II), Ni(II), and Cu(II) have been conducted. iosrjournals.orgresearchgate.net The ligand coordinates to the metal ion through the phenolic oxygen, azomethine nitrogen, and the oxygen from the enolic form of the hydrazone. iosrjournals.orgresearchgate.net Research has shown that the resulting metal complexes can possess significant biological activities. For example, the Cu(II) complex of HBBH demonstrated a lethal effect against the gram-negative bacteria Escherichia coli and the fungal strain Candida albicans. iosrjournals.org

In another study, a series of metal complexes of 2-hydroxy-N′-2-hydroxy-5-(phenyldiazenyl)benzohydrazide were synthesized. bohrium.comafricaresearchconnects.com While the ligand itself was biologically inactive, its metal complexes with VO(II), Cd(II), UO(II), and Hg(II) showed a notable effect against the fungus Aspergillus niger. bohrium.comafricaresearchconnects.com The synergistic action between the ligand and the metal ion is believed to be responsible for the enhanced bioactivity. mdpi.com The increased lipophilicity of the complexes upon chelation can facilitate their passage through cell membranes, and the metal ion itself can be a crucial component of the cytotoxic mechanism.

Q & A

Q. What are the standard synthetic routes for preparing 2-Hydroxy-5-methylbenzohydrazide, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized by condensing 5-methylsalicylaldehyde (2-hydroxy-5-methylbenzaldehyde) with benzohydrazide derivatives under reflux in ethanol. For example, analogous hydrazones like 3-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide were prepared using equimolar ratios of aldehyde and hydrazide in ethanol, followed by crystallization at room temperature . Purity is confirmed via elemental analysis, melting point determination, and spectroscopic techniques (IR, UV-Vis). High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) can monitor reaction progress and isolate pure products.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound derivatives?

Methodological Answer:

  • IR Spectroscopy: Identify key functional groups (e.g., C=O at ~1650 cm⁻¹, N–H at ~3200 cm⁻¹, and phenolic O–H at ~3400 cm⁻¹) .
  • Single-crystal X-ray diffraction (SC-XRD): Resolve molecular geometry and hydrogen-bonding networks. SHELX software (e.g., SHELXL for refinement) is widely used for structure determination .
  • NMR Spectroscopy: ¹H and ¹³C NMR confirm proton environments and substituent effects (e.g., aromatic protons at δ 6.5–8.5 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer:

  • Solvent Selection: Polar protic solvents (e.g., ethanol, methanol) enhance solubility of reactants and stabilize intermediates via hydrogen bonding .
  • Stoichiometry: Use a slight excess (~1.2 equivalents) of the aldehyde to drive the condensation reaction to completion.
  • Temperature Control: Reflux at 70–80°C ensures efficient reaction kinetics. Cooling slowly post-reflux promotes crystallization of pure products .

Q. How should researchers address contradictions in spectroscopic data or crystallographic results?

Methodological Answer:

  • Cross-validation: Compare IR, NMR, and SC-XRD data to identify inconsistencies. For example, discrepancies in hydrogen bonding patterns may arise from polymorphism or solvent effects .
  • Computational Modeling: Density functional theory (DFT) calculations (e.g., Gaussian software) can predict vibrational frequencies and NMR chemical shifts to validate experimental data .
  • Reproducibility: Repeat syntheses under controlled conditions to rule out experimental variability .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in hydrazide derivatives?

Methodological Answer:

  • Substituent Variation: Modify substituents on the benzohydrazide or aldehyde moieties (e.g., chloro, methyl, methoxy groups) and assess biological activity. For instance, chloro-substituted derivatives showed enhanced antibacterial activity against Bacillus subtilis compared to methyl analogs .
  • Metal Complexation: Synthesize transition metal complexes (e.g., vanadium(V)) to study coordination effects on bioactivity. Antimicrobial assays (MTT method) and SC-XRD reveal how metal binding alters ligand geometry and potency .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardize Assay Protocols: Use consistent bacterial strains (e.g., E. coli ATCC 25922) and inoculum sizes. Discrepancies in MIC (minimum inhibitory concentration) values may arise from differences in culture conditions or endpoint measurements .
  • Control Experiments: Include positive controls (e.g., ampicillin) and solvent controls to validate assay reliability.
  • Data Meta-analysis: Compare results across peer-reviewed studies to identify trends or outliers, factoring in substituent electronic effects and steric hindrance .

Q. What computational tools are recommended for studying electronic properties of this compound derivatives?

Methodological Answer:

  • Molecular Docking: Software like AutoDock Vina predicts binding interactions with biological targets (e.g., bacterial enzymes) .
  • DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO) to assess reactivity and charge distribution. Basis sets like B3LYP/6-31G(d,p) are commonly used .

Safety and Handling

Q. What precautions are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Conduct reactions in a fume hood to minimize inhalation risks.
  • Storage: Keep the compound in a sealed container under anhydrous conditions at 2–8°C to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.